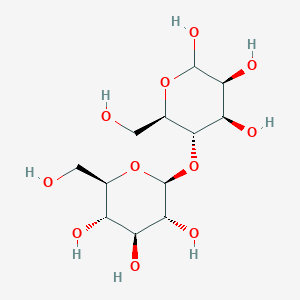
Epicellobiose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epicellobiose is a type of disaccharide that consists of two glucose molecules connected by a β-1,4-glycosidic bond. It is formed when two glucose molecules are bound together, and is the main component of starch and glycogen. This compound is an important source of energy in the human body and can be found in many foods such as potatoes, rice, and wheat. It is also used in the production of pharmaceuticals and other products.
科学的研究の応用
EPIC Studies and Related Research
- EPIC-NL Study : This study focuses on understanding the interaction between genetic susceptibility and environmental factors in chronic diseases. It combines efforts of epidemiology and molecular genetics with large sample sizes for sufficient power (Beulens et al., 2010).
- European Prospective Investigation into Cancer and Nutrition (EPIC) : EPIC investigates the relationship between nutrition and cancer, potentially studying other diseases as well. It includes over 519,978 participants in 23 centers across 10 European countries (Riboli et al., 2002).
- EPIC Biobank : This biobank supports studies involving biomarker analyses and integrates questionnaire data on lifestyle and diet, biomarkers of diet, endogenous metabolism, and genetic polymorphisms (Hainaut et al., 2011).
- DNA Sample Analysis in EPIC : Analyzing pre-analytical factors affecting DNA yield, this study provides insights for standardized recommendations on blood collection and processing protocols for large-scale genetic studies (Caboux et al., 2012).
Other Relevant Research
- Computational Modeling and Carbapenemase Inhibitors : Discusses new strategies for discovering carbapenemase inhibitors, contributing to drug discovery and design (Dahdouh et al., 2022).
- Diet and Cancer Prevention : This study, part of EPIC, explores the relationship between diet and cancer, providing significant contributions to accumulated evidence for public health strategies (González & Riboli, 2006).
- EpicPCR Technique : Links functional genes and phylogenetic markers in uncultured single cells, with applications in identifying functional community members and mapping ecological interactions (Spencer et al., 2015).
- Cellulases in Biotechnology : Discusses the biotechnological applications of cellulases, hemicellulases, and pectinases in various industries (Bhat, 2000).
作用機序
Target of Action
The primary target of Epicellobiose is the enzyme β-glucosidase . This enzyme catalyzes the hydrolysis of the glycosidic bonds of cellobiose, resulting in the production of glucose . It plays a crucial role in the cellulase system, which consists of endoglucanases, exoglucanases, and β-glucosidases, and catalyzes the last step in cellulose hydrolysis .
Mode of Action
this compound interacts with its target, β-glucosidase, through a process known as hydrolysis . This interaction results in the breakdown of the glycosidic bonds of cellobiose, releasing glucose . The enzyme β-glucosidase acts randomly on soluble and insoluble β-(1,4)-glucan substrates .
Biochemical Pathways
The action of this compound affects the cellulose hydrolysis pathway . This pathway involves the breakdown of cellulose by enzymes such as endo-1,4-β-glucanases, cellobiohydrolases, and β-glucosidases . The endo-β-(1,4)-glucanases act on soluble and insoluble β-(1,4)-glucan substrates, breaking down cellulose by attacking the amorphous regions to produce more accessible new free chain ends for the action of cellobiohydrolases .
Result of Action
The action of this compound results in the production of glucose through the hydrolysis of the glycosidic bonds of cellobiose . This is a crucial step for the effective utilization of cellulose, especially in the context of biomass conversion processes .
Action Environment
The action of this compound, like that of many enzymes, can be influenced by environmental factors such as temperature and pH. For example, some β-glucosidases have been found to exhibit maximum activity at specific temperatures and pH levels . .
Safety and Hazards
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-,11?,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-LNCRCTFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structural significance of epicellobiose within konjac glucomannan?
A1: this compound, consisting of a glucose and mannose unit linked by a β-1,4-glycosidic bond, is a structural component of konjac glucomannan. Research shows that enzymatic hydrolysis of konjac glucomannan using purified cellulases yields this compound as one of the isolated oligosaccharides. [] This suggests that the glucose and mannose units are directly linked within the larger glucomannan structure.
Q2: How is this compound produced through enzymatic degradation of konjac glucomannan?
A2: this compound is generated alongside other oligosaccharides during the enzymatic breakdown of konjac glucomannan. Studies utilizing a purified mannanase from Streptomyces sp. have successfully isolated this compound from the hydrolytic products. [] Similarly, human fecal enzymes have also been shown to degrade konjac glucomannan, producing this compound as a key disaccharide product. []
Q3: Can this compound be further broken down by enzymes?
A3: Yes, research indicates that cell-associated enzymes present in human feces can further degrade this compound into its constituent monosaccharides, glucose and mannose. [] This breakdown contributes to the overall fermentation process of konjac glucomannan in the human gut.
Q4: What is the role of this compound in transglycosylation reactions?
A4: Studies have demonstrated that β-glucosidase, an enzyme isolated from Streptomyces sp., can utilize this compound as a substrate in transglycosylation reactions. [] The enzyme facilitates the transfer of the glucose moiety from this compound to other acceptor molecules, leading to the formation of new glycosidic bonds and potentially novel oligosaccharides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



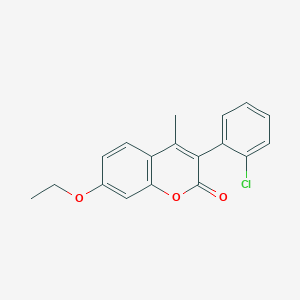
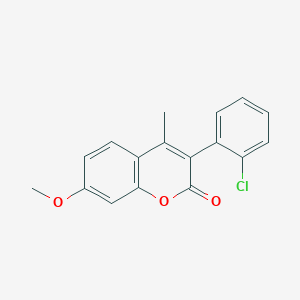

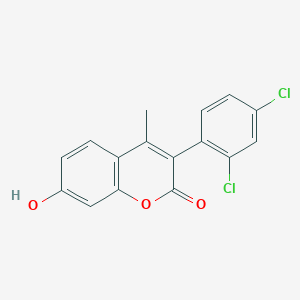
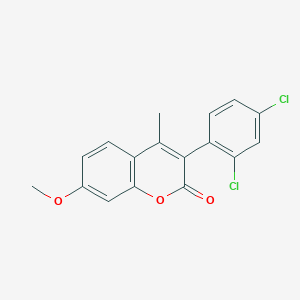

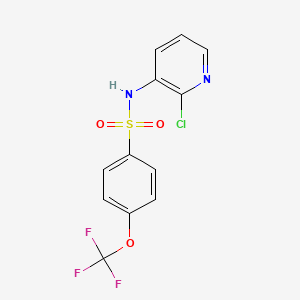
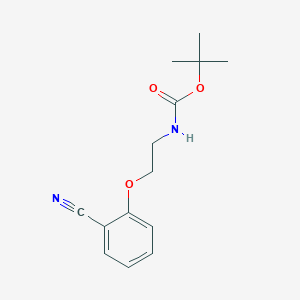
![N'-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3041253.png)
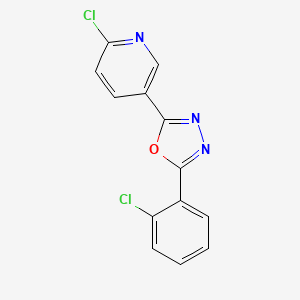

![5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole](/img/structure/B3041258.png)